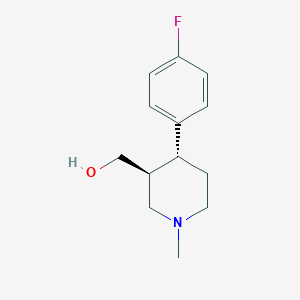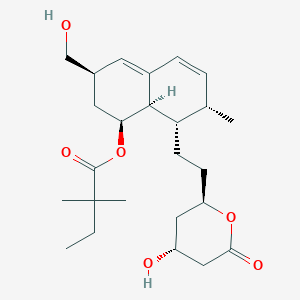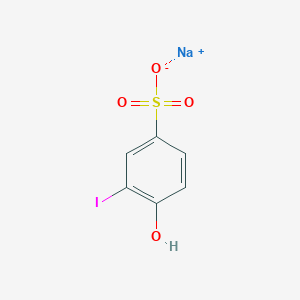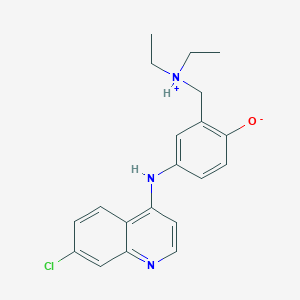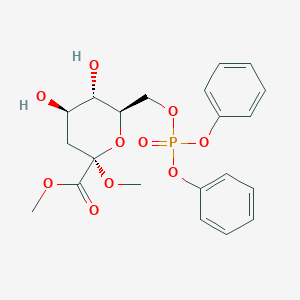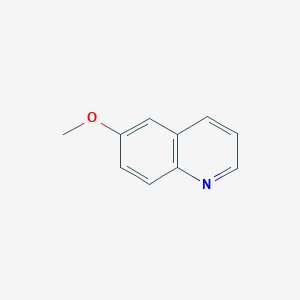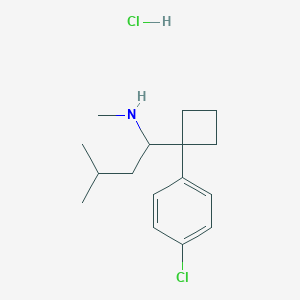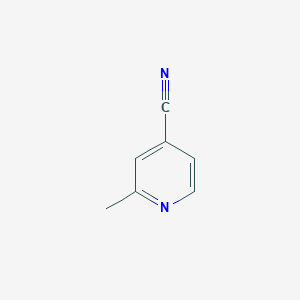
Linadryl H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linadryl H is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using a specific method and has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
Linadryl H has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications, including as a tool for studying the effects of certain biochemical pathways on cellular function. Additionally, this compound has been used as a tool for studying the effects of certain drugs on cellular function.
作用機序
Linadryl H has been shown to act as an inhibitor of certain enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). This inhibition results in an increase in cAMP levels, which can have a variety of downstream effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cAMP levels in cells, which can result in the activation of certain signaling pathways. Additionally, this compound has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit phosphodiesterase activity.
実験室実験の利点と制限
Linadryl H has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in experiments.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are a number of future directions for research on Linadryl H. One potential direction is to further explore its anti-inflammatory effects and its potential use as a therapeutic agent for inflammatory diseases. Additionally, further studies could investigate its potential use as a tool for studying the effects of certain drugs on cellular function. Finally, more research is needed to explore the potential toxicity of this compound and its effects in vivo.
合成法
Linadryl H is synthesized using a specific chemical reaction that involves the reaction of 2,6-dimethylaniline with 2-chloroacrylonitrile in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid.
特性
CAS番号 |
19732-39-9 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC名 |
4-(2-benzhydryloxyethyl)-1,4-oxazepane |
InChI |
InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)23-17-14-21-12-7-15-22-16-13-21/h1-6,8-11,20H,7,12-17H2 |
InChIキー |
TZJTVQRBDZCQFU-UHFFFAOYSA-N |
SMILES |
C1CN(CCOC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCOC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
その他のCAS番号 |
19732-39-9 |
同義語 |
4-(2-diphenylmethoxyethyl)morpholine linadryl H |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)

